molecular formula C9H15NO3 B8523430 2-Tert-butyl-4-carboxymethyl-oxazoline

2-Tert-butyl-4-carboxymethyl-oxazoline

Cat. No. B8523430
M. Wt: 185.22 g/mol
InChI Key: VKRIZSOJEGIYJW-UHFFFAOYSA-N
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Patent
US06632954B2

Procedure details

3 g (29.6 mmol) of pivalic acid amide are stirred with 5.6 g (29.6 mmol) of triethyloxonium tetrafluoroborate in 50 ml of dichloromethane for 48 h. Ammonia is passed through the solution over a period of 3 h, the resulting residue is filtered off and the filtrate is concentrated in a rotary evaporator. 4.67 g (30 mmol) of L-serine methyl ester hydrochloride are added with 50 ml of dichloroethane, and the mixture is then heated at reflux for 8 h. Extraction with NaHCO3 solution and NH4Cl solution, drying over MgSO4 and purification by column chromatography (15×3 cm, pentane/diethyl ether 4:1) are carried out. Yield 1.34 g (24% of theory).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.67 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].F[B-](F)(F)F.[CH2:13]([O+](CC)CC)C.N.Cl.C[O:23][C:24](=[O:29])[C@H:25]([CH2:27]O)N.ClC(Cl)C>ClCCl>[C:2]([C:1]1[O:6][CH2:13][CH:27]([CH2:25][C:24]([OH:23])=[O:29])[N:7]=1)([CH3:5])([CH3:4])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)N
Name
Quantity
5.6 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
4.67 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CO)=O
Name
Quantity
50 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting residue is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with NaHCO3 solution and NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4 and purification by column chromatography (15×3 cm, pentane/diethyl ether 4:1)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1OCC(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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